

Bixafen fungicide efficacy vs environmental impact

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Compound Focus: Bixafen

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Bixafen Profile and Efficacy

Bixafen is a pyrazole-carboxamide fungicide belonging to the **Succinate Dehydrogenase Inhibitor (SDHI)** group (FRAC code 7) [1]. Its primary mode of action is inhibiting the succinate dehydrogenase (SDH) enzyme (mitochondrial complex II), which disrupts cellular respiration and energy production in fungi [1] [2].

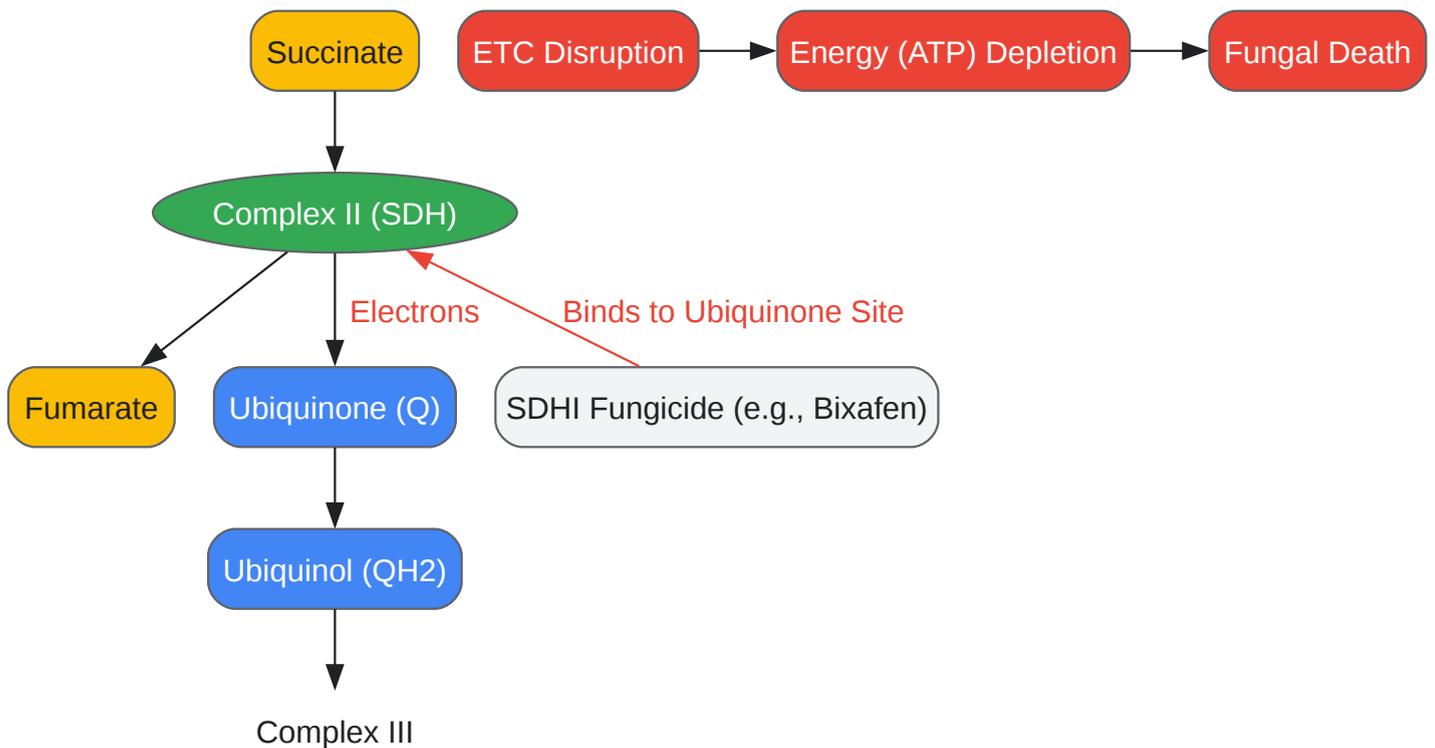
The table below summarizes its key properties and efficacy against target diseases.

Aspect	Details
IUPAC Name	N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide [1] [3]
Primary Mode of Action	Succinate Dehydrogenase Inhibitor (SDHI) [1]
Example Target Diseases	Septoria leaf blotch, Eyespot, Glume blotch, Fusarium ear blight, Rusts [1]
Example Applications	Wheat, rye, barley, oats [1]

Aspect	Details
Formulation Example	Often used in mixtures (e.g., Ascra Xpro with prothioconazole and fluopyram) [4]
Field Performance (Example)	In UK wheat trials (2024), a program using Ascra Xpro (containing bixafen) yielded 3.94 T/ha over untreated, outperforming a comparator program (3.36 T/ha) [4]

Mechanistic Pathway of SDHI Fungicides

The following diagram illustrates the specific action of SDHI fungicides like **bixafen** within the fungal mitochondrial electron transport chain.



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Environmental Impact and Toxicity

While effective against target fungi, **bixafen**'s properties and effects on non-target organisms are important considerations for its overall environmental profile.

Persistence and Toxicity Profile

Parameter	Details
Aqueous Solubility (at 20°C)	0.49 mg/L (Low) [1]
Soil Persistence (DT ₅₀ range)	30.6 to 1235 days (Field) [1] [5]
Mammalian Toxicity (Oral)	Low toxicity [1]
Aquatic Toxicity	Highly toxic to fish (Rainbow trout 96-h LC ₅₀ = 0.095 mg/L) [1] [6]
Bee Toxicity	Low toxicity to honeybees [1]
Earthworm Risk	Laboratory studies indicated potential risk, but a 2.5-year field study showed no unacceptable long-term effects on natural populations at exaggerated rates [5]

Key Findings from Ecotoxicology Studies

- **Effects on Honey Bees:** A 2024 study found that **bixafen** exposure altered the expression of genes related to detoxification, immunity, and nutrition in honey bees. The effects were dependent on the bees' nutritional status, suggesting that adequate nutrition can help mitigate the impact of the fungicide [7].
- **Toxicity to Aquatic Organisms:**
 - Exposure to environmentally relevant concentrations (0.1 µM) induced **developmental toxicity and cardiovascular defects** in zebrafish embryos, including pericardial edema and bradycardia (slow heart rate) [6].

- The mechanism is linked to the generation of **oxidative stress** and apoptosis (programmed cell death) [6].
- **Potential Impact on Human Cells:**
 - A 2021 in vitro study demonstrated that short-term exposure to **bixafen** (1 μM) induced **mitochondrial dysfunction** in human cell lines (HepG2 liver cells, PBMCs, and fibroblasts) [8].
 - This was evidenced by a significant reduction in cellular oxygen consumption and an increase in mitochondrial superoxide production, particularly in liver cells [8].

Detailed Experimental Protocols

For researchers seeking to replicate or understand the foundational studies, here are summaries of key methodologies.

Protocol for Honey Bee Gene Expression Study [7]

This protocol assesses sublethal effects of fungicides on bees.

- **1. Colony Management:** Maintain test colonies with either supplemented feeding (SF) or restricted feeding (RF) for 15 weeks.
- **2. Bee Collection & Exposure:** Collect forager bees and expose them by applying 0.5 μL of an acetone solution containing a defined dose of **bixafen** (e.g., 1 or 7 $\mu\text{g}/\text{bee}$) to the dorsal thorax. Control groups receive acetone only.
- **3. Sample Preparation:** After 48 hours, collect and freeze bee abdomens (with intestines removed) for analysis.
- **4. RNA Extraction & Real-Time PCR:** Extract total RNA from tissues. Synthesize cDNA and perform quantitative PCR (qPCR) to analyze the expression levels of target genes (e.g., antioxidant genes like SOD-1, detoxification genes like GST-1, immune genes like defensin-1).

Protocol for Zebrafish Embryo Toxicity Assay [6]

This protocol is standard for assessing developmental and cardiovascular toxicity.

- **1. Embryo Collection:** Obtain fertilized zebrafish eggs from wild-type or transgenic lines and rinse with embryo medium.
- **2. Chemical Exposure:** Expose embryos to a concentration gradient of **bixafen** (e.g., 0.05, 0.1, 0.2, 0.4, 0.8 μM) after they reach 6 hours post-fertilization (hpf). Use a chemical-free medium as a control.

- **3. Endpoint Assessment:**
 - **Developmental Toxicity:** Monitor and record survival rates, hatching rates, and malformations (e.g., pericardial edema, spinal curvature) at 24, 48, and 72 hpf.
 - **Cardiovascular Assessment:** Under a microscope, measure heart rate (beats/minute), count the number of red blood cells in a defined vessel segment to assess circulation, and observe heart chamber morphology.
- **4. Molecular Analysis:** Use techniques like RNA sequencing (RNA-seq) or Western Blot to investigate oxidative stress markers and altered gene expression pathways.

Protocol for Soil Residue Analysis (QuEChERS/HPLC-MS) [2]

This method is used to monitor **bixafen** persistence in environmental matrices like soil and water.

- **1. Sample Extraction:**
 - **Soil:** Place 10 g of soil sample into a centrifuge tube. Add 10 mL of acetonitrile and 1 g of NaCl, then vortex vigorously for 1 minute.
 - **Water:** Acidify 10 mL of water sample with 0.1% formic acid and extract with 10 mL of acetonitrile.
- **2. Cleanup (Dispersive-SPE):** Transfer the supernatant to a tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18, 10 mg MWCNTs). Vortex and centrifuge.
- **3. Analysis (HPLC-MS):**
 - **Chromatography:** Inject the purified extract into a C18 column. Use a gradient elution with a mobile phase of acetonitrile and 0.1% formic acid in water.
 - **Mass Spectrometry:** Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the primary transition of **bixafen** at **m/z 412.0** → **248.9** for quantification.

Conclusion and Comparative Perspective

Bixafen is a highly effective SDHI fungicide with a strong market position, especially when formulated in mixtures to manage resistance [4]. However, its **environmental persistence** and **demonstrated toxicity to non-target aquatic organisms** represent significant environmental considerations [1] [6]. Evidence also suggests potential for mitochondrial dysfunction in non-target species, including mammals [8].

When comparing fungicides, consider:

- **SDHIs as a Class:** The environmental concerns regarding persistence and mitochondrial effects may extend to other SDHI fungicides due to their shared mode of action [8].

- **Role of Mixtures:** Combining fungicides with different modes of action (like prothioconazole in Ascra Xpro) is a critical strategy for efficacy and resistance management, potentially allowing for reduced application rates of any single active ingredient [4].

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